

How to control for confounding factors in Pridopidine clinical trials

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Compound of Interest

Compound Name: Pridopidine

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Technical Support Center: Pridopidine Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on **Pridopidine** clinical trials. The content is designed to address specific issues related to controlling for confounding factors during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary confounding factors to consider in **Pridopidine** clinical trials for neurodegenerative diseases like Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)?

A1: The most significant confounding factors in **Pridopidine** clinical trials, particularly in HD, include:

- **Concomitant Medications:** Antidopaminergic medications (ADMs), including neuroleptics and vesicular monoamine transporter-2 (VMAT2) inhibitors, have been identified as a major confounding factor. These medications are often used to manage symptoms of HD but can mask the therapeutic effects of **Pridopidine** and may even be associated with a faster clinical decline.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- **Baseline Disease Severity:** The stage and severity of the neurodegenerative disease at the start of the trial can significantly impact outcomes. Patients with more advanced disease may have a different response to treatment compared to those in earlier stages.[5]
- **Genetic Factors:** In genetic diseases like HD, the number of CAG repeats in the huntingtin gene is a known prognostic factor and can influence the rate of disease progression.
- **Demographic and Clinical Characteristics:** Factors such as age, sex, and co-morbidities can influence disease progression and treatment response.
- **Disease Heterogeneity:** Both HD and ALS are heterogeneous diseases with variability in symptom presentation and progression rates among patients.

Q2: How can we control for the confounding effect of antidopaminergic medications (ADMs) in **Pridopidine** clinical trials?

A2: Controlling for the effect of ADMs is crucial for accurately assessing the efficacy of **Pridopidine**. Key strategies include:

- **Patient Stratification:** A primary method is to conduct prespecified subgroup analyses on patients who are not taking ADMs. The PROOF-HD trial demonstrated that in the subgroup of participants not treated with ADMs, **Pridopidine** showed a consistent pattern of favorable effects across multiple endpoints.
- **Statistical Adjustment:** In the statistical analysis phase, methods like propensity score matching can be used to balance the baseline characteristics between treatment and control groups, accounting for ADM use. Doubly robust targeted maximum likelihood estimation is another advanced statistical technique that has been used to control for covariates, including ADM use.
- **Exclusion Criteria:** While not always feasible due to the need for symptomatic treatment, future trial designs may consider stricter protocols regarding the initiation or dose adjustment of ADMs during the trial period. Prilenia and Ferrer plan a global confirmatory study of **Pridopidine** in early-stage HD patients who are not taking ADMs.
- **Dose-Response Analysis:** Analyzing the impact of different doses of ADMs on clinical outcomes can help to understand the extent of their confounding effect.

Q3: What are the recommended statistical methods for adjusting for confounding factors in the analysis of **Pridopidine** clinical trial data?

A3: Several statistical methods can be employed to adjust for confounding factors:

- **Stratification:** This involves dividing the study population into subgroups (strata) based on the confounding variable (e.g., ADM use, disease severity) and then analyzing the treatment effect within each stratum. The Mantel-Haenszel method can be used to provide an adjusted result across strata.
- **Multivariable Regression Models:** These models, such as logistic regression or mixed-effects models for repeated measures (MMRM), can include potential confounders as covariates to estimate the adjusted effect of the treatment.
- **Propensity Score (PS) Methods:** PS methods are used to estimate the probability of a patient receiving the treatment based on their baseline characteristics. These scores can then be used for matching, stratification, or as a covariate in a regression model to balance the groups and reduce confounding.
- **Doubly Robust Estimators:** These methods combine a model for the treatment assignment (like propensity scores) with a model for the outcome. They provide a consistent estimate of the treatment effect if at least one of the two models is correctly specified.

Troubleshooting Guides

Issue: High variability in clinical trial results, potentially due to unmeasured confounding factors.

Troubleshooting Steps:

- **Comprehensive Data Collection:** Ensure that all potential confounding variables are identified and measured at baseline. This includes a detailed medical history, concomitant medications, genetic markers (where applicable), and validated scales for disease severity and functional status.
- **Standardized Procedures:** Implement standardized procedures for all assessments and data collection across all trial sites to minimize measurement error and variability.

- **Blinding:** Maintain proper blinding of participants, investigators, and outcome assessors to prevent bias in assessments and reporting. The PROOF-HD trial was a quadruple-masked (participant, care provider, investigator, outcomes assessor) study.
- **Advanced Statistical Analysis:** Employ robust statistical methods to adjust for potential confounders in the analysis phase. Consider using sensitivity analyses to assess the potential impact of unmeasured confounders.

Issue: Difficulty in interpreting the true effect of **Pridopidine** due to the symptomatic effects of concomitant medications.

Troubleshooting Steps:

- **Pre-specified Subgroup Analyses:** As demonstrated in the PROOF-HD trial, pre-specifying analyses in subgroups of patients not taking confounding medications (like ADMs) is a critical strategy.
- **Washout Period:** If ethically and practically feasible, a washout period for certain concomitant medications before the trial begins could be considered, although this is often challenging in neurodegenerative diseases where patients rely on these medications for symptom management.
- **Detailed Concomitant Medication Logs:** Maintain meticulous records of all concomitant medications taken by participants throughout the trial, including drug name, dose, and duration of use. This allows for more detailed post-hoc analyses of their potential impact.
- **Causal Inference Methods:** Utilize advanced statistical methods like causal inference analysis to attempt to disentangle the effects of the investigational drug from those of concomitant medications.

Data Presentation

Table 1: Impact of Antidopaminergic Medication (ADM) Use on Clinical Outcomes in the PROOF-HD Trial (Placebo Arm)

Clinical Outcome Measure	Change from Baseline at 2 Years (On ADMs)	Change from Baseline at 2 Years (Off ADMs)	p-value
Total Functional Capacity (TFC)	Significant worsening	Less worsening	<0.001
Symbol Digit Modalities Test (SDMT)	Significant worsening	Less worsening	<0.001
Stroop Word Reading (SWR)	Significant worsening	Less worsening	<0.001
Composite UHDRS (cUHDRS)	Significant worsening	Less worsening	<0.001
Total Motor Score (TMS)	No significant difference in progression	No significant difference in progression	Not significant

Data adapted from a causal inference analysis of the Enroll-HD database, which provides insights relevant to the PROOF-HD trial population.

Table 2: Effect of **Pridopidine** in Patients Not Taking Antidopaminergic Medications (ADM)s in the PROOF-HD Trial

Outcome Measure	Change vs. Placebo at Week 52	p-value
cUHDRS	0.43 point improvement	0.04
SWR	4.22 point increase	0.02
Q-Motor Finger Tapping (IOI)	-22.84 ms improvement	0.04

Experimental Protocols

1. Protocol for Assessing Mitochondrial Respiration in Neuronal Cell Models

This protocol is adapted from established methods for measuring oxygen consumption rate (OCR) using extracellular flux analyzers.

- Cell Culture:
 - Plate primary neurons or neuronal cell lines on Seahorse XF cell culture microplates at an appropriate density.
 - Culture cells in a CO₂ incubator until they reach the desired confluency.
- Assay Preparation:
 - One hour before the assay, replace the culture medium with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
 - Incubate the cells in a non-CO₂ incubator at 37°C for one hour.
- Extracellular Flux Analysis:
 - Calibrate the Seahorse XF Analyzer sensor cartridge.
 - Load the cell plate into the analyzer.
 - Sequentially inject mitochondrial stressors to measure different parameters of mitochondrial respiration:
 - Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.
 - FCCP (uncoupler): To determine maximal respiration.
 - Rotenone/Antimycin A (Complex I and III inhibitors): To measure non-mitochondrial oxygen consumption.
- Data Analysis:
 - Normalize OCR data to cell number or protein concentration.

- Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

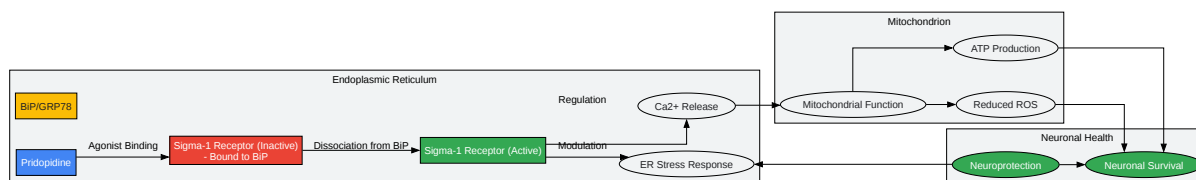
2. Protocol for Assessing Endoplasmic Reticulum (ER) Stress in Preclinical Models

This protocol outlines key methods for detecting the unfolded protein response (UPR), a hallmark of ER stress.

- Western Blotting for UPR Markers:
 - Treat cells or tissues with **Pridopidine** and/or an ER stress-inducing agent (e.g., tunicamycin, thapsigargin).
 - Lyse cells and extract proteins.
 - Perform SDS-PAGE and transfer proteins to a membrane.
 - Probe the membrane with primary antibodies against key UPR proteins, such as:
 - Phospho-PERK and total PERK
 - Phospho-eIF2 α and total eIF2 α
 - ATF4
 - CHOP/GADD153
 - GRP78/BiP
 - Use appropriate secondary antibodies and a detection reagent to visualize protein bands.
- XBP1 mRNA Splicing Assay:
 - Isolate total RNA from treated cells or tissues.
 - Perform reverse transcription to generate cDNA.
 - Use PCR with primers flanking the XBP1 splice site to amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.

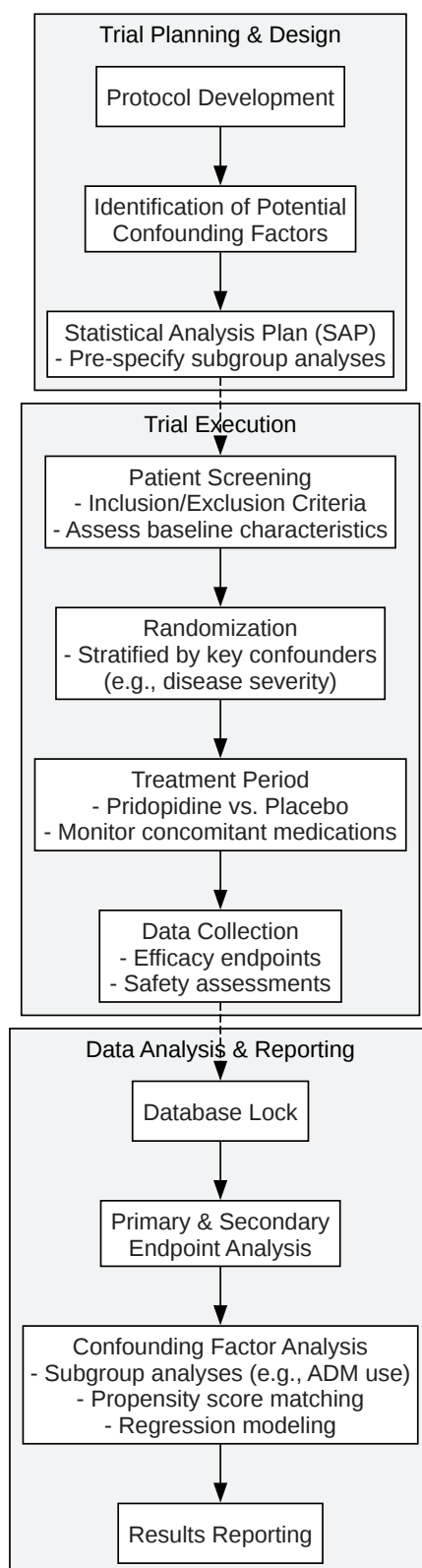
- Visualize the PCR products on an agarose gel. An increase in the XBP1s band indicates IRE1 activation and ER stress.
- Quantitative Real-Time PCR (qRT-PCR):
 - Isolate total RNA and synthesize cDNA as described above.
 - Perform qRT-PCR using primers for UPR target genes, such as CHOP, GRP78, and ATF4.
 - Normalize the expression of target genes to a housekeeping gene to determine the relative fold change in gene expression.

Mandatory Visualization



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Caption: **Prindopidine's** mechanism of action via the Sigma-1 receptor.



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Caption: Workflow for controlling confounders in **Pridopidine** trials.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com